![molecular formula C6H7NO2 B1203515 6-(Hydroxymethyl)pyridin-3-ol CAS No. 40222-77-3](/img/structure/B1203515.png)
6-(Hydroxymethyl)pyridin-3-ol
Overview
Description
Scientific Research Applications
Formation from 5-Hydroxymethylfurfural (HMF)
The formation of “6-(Hydroxymethyl)pyridin-3-ol” by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds has been studied . This compound was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature .
Use in Metal-Organic Frameworks (MOFs)
“6-(Hydroxymethyl)pyridin-3-ol” could potentially be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are hybrid materials that contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
Biomedical Applications
The unique properties of “6-(Hydroxymethyl)pyridin-3-ol” make it a potential candidate for various biomedical applications. For instance, it could be used in the development of diagnostic agents, therapeutic platforms, and drug delivery vehicles .
Food Chemistry
The compound “6-(Hydroxymethyl)pyridin-3-ol” has been studied for its routes of formation in foods . This research could potentially contribute to a better understanding of the chemical reactions that occur during food processing and storage .
Safety and Hazards
properties
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFDGDRYVANBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329330 | |
Record name | 6-(hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
40222-77-3 | |
Record name | 6-(hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(hydroxymethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?
A1: 6-(Hydroxymethyl)pyridin-3-ol can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol as the major product [].
Q2: What is the proposed reaction pathway for the formation of 6-(Hydroxymethyl)pyridin-3-ol from HMF?
A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to 6-(hydroxymethyl)pyridin-3-ol, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.
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